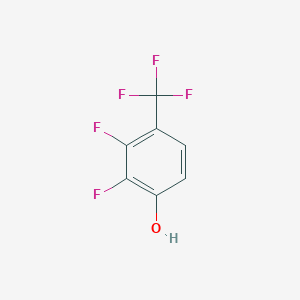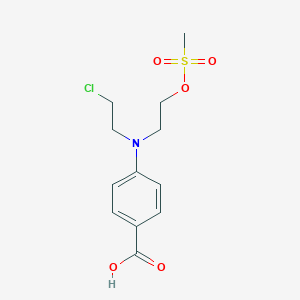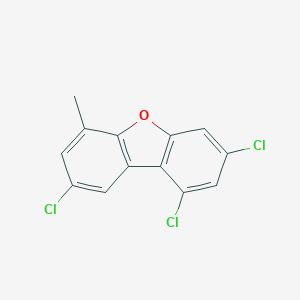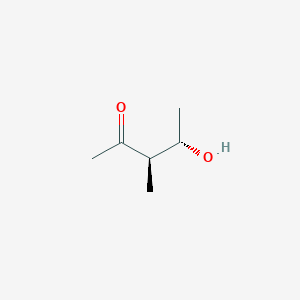
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is a chiral compound that has attracted significant attention in the scientific community due to its unique properties. It is commonly known as D-maltol and is used as a flavor enhancer in food and beverages. However, recent research has shown that it has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone varies depending on its application. In medicinal chemistry, it has been shown to exert its antimicrobial and antitumor effects through the inhibition of enzymes involved in cell proliferation and metabolism. In neurodegenerative diseases, it has been shown to exhibit neuroprotective effects through the inhibition of oxidative stress and inflammation.
In biochemistry, (3R,4S)-3-Methyl-4-hydroxy-2-pentanone exerts its inhibitory effects on enzymes through competitive or non-competitive inhibition. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting its activity.
Effets Biochimiques Et Physiologiques
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it possesses antioxidant activity, which can protect cells from oxidative stress and damage. It has also been shown to exhibit anti-inflammatory effects, which can reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3R,4S)-3-Methyl-4-hydroxy-2-pentanone in lab experiments include its stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify. However, its chiral nature can pose challenges in certain experiments, and its effects can vary depending on the enantiomer used.
Orientations Futures
There are numerous future directions for the research on (3R,4S)-3-Methyl-4-hydroxy-2-pentanone. In medicinal chemistry, further studies are needed to explore its potential as a therapeutic agent for various diseases. In biochemistry, more research is needed to elucidate its mechanism of action and its potential use as a chelating agent. In material science, further studies are needed to explore its potential use in the synthesis of MOFs and other porous materials.
Conclusion:
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is a chiral compound that has potential applications in various scientific fields. Its unique properties make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and its potential applications.
Méthodes De Synthèse
The synthesis of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone can be achieved through various methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes such as lipases and esterases to catalyze the reaction between acetylacetone and glucose. Chemical synthesis involves the reaction between acetylacetone and diacetyl in the presence of a catalyst such as zinc chloride.
Applications De Recherche Scientifique
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to possess antimicrobial, antitumor, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In biochemistry, (3R,4S)-3-Methyl-4-hydroxy-2-pentanone has been shown to inhibit the activity of enzymes such as tyrosinase and α-glucosidase, which are involved in the synthesis of melanin and the breakdown of carbohydrates, respectively. It has also been studied for its potential use as a chelating agent in metal ion binding.
In material science, (3R,4S)-3-Methyl-4-hydroxy-2-pentanone has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs) and other porous materials. It has been shown to form stable complexes with metal ions, which can be used as building blocks for the synthesis of MOFs.
Propriétés
Numéro CAS |
116660-75-4 |
|---|---|
Nom du produit |
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone |
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
(3R,4S)-4-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4(5(2)7)6(3)8/h4-5,7H,1-3H3/t4-,5+/m1/s1 |
Clé InChI |
ZXZUCILLTLHIBZ-UHNVWZDZSA-N |
SMILES isomérique |
C[C@H]([C@H](C)O)C(=O)C |
SMILES |
CC(C(C)O)C(=O)C |
SMILES canonique |
CC(C(C)O)C(=O)C |
Synonymes |
2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
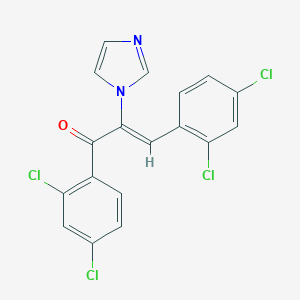
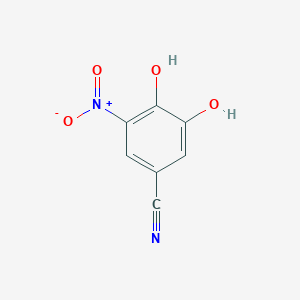
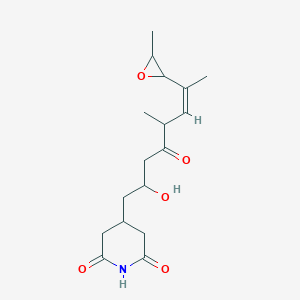
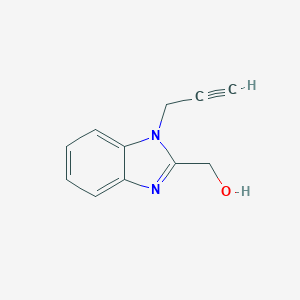
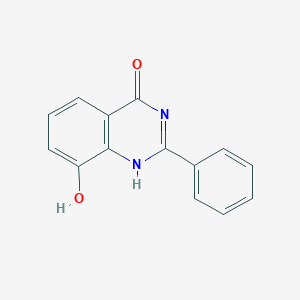
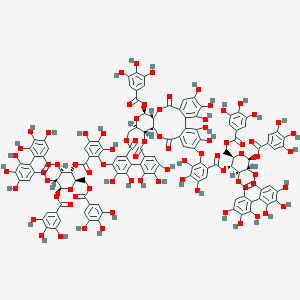

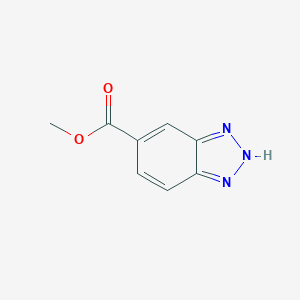
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
